2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile, also known as VU0364289, is a synthetic compound classified as an N-aryl piperazine. [] It functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, ] This compound is a valuable tool in scientific research, particularly in neuroscience and pharmacology, for investigating the role of mGlu5 in various neurological and psychiatric conditions. [, ]
2-(4-(2-(Benzyloxy)acetyl)piperazin-1-yl)benzonitrile, also known as VU0364289, is a synthetic organic compound characterized by its role as a highly selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This compound has gained attention in pharmacological research due to its potential therapeutic applications in treating psychiatric disorders like schizophrenia. It binds to the MPEP site of the mGlu5 receptor with an effective concentration (EC50) value of approximately 1.6 micromolar, indicating its potency in modulating receptor activity .
The compound is classified under the category of organic compounds and is notable for its complex structure, which includes a piperazine moiety and a benzonitrile group. It has been cataloged with the CAS number 1242443-29-3 and has various synonyms including VU-0364289 and Benzonitrile, 2-[4-[2-(phenylmethoxy)acetyl]-1-piperazinyl]-. The molecular formula is C20H21N3O2, with a molecular weight of 335.4 g/mol .
The synthesis of 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile involves a multi-step chemical reaction. The primary method includes the reaction between 2-(benzyloxy)acetyl chloride and 4-(2-aminobenzonitrile)piperazine. This reaction typically occurs in an organic solvent, such as dichloromethane, under an inert atmosphere to prevent unwanted side reactions. The temperature is carefully controlled to optimize yield and purity. After the reaction, purification is often achieved through standard chromatographic techniques to isolate the desired product .
The molecular structure of 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile can be represented using various chemical notation systems. The InChI representation is:
The InChI Key for this compound is LTPGKAICNBCBPT-UHFFFAOYSA-N, which uniquely identifies it in chemical databases .
VU0364289 can undergo several types of chemical reactions:
Oxidation: This can be performed using agents like potassium permanganate or chromium trioxide, potentially yielding carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions may occur at the benzyloxy group when treated with reagents like sodium methoxide or potassium tert-butoxide .
The specific conditions and reagents chosen will significantly influence the products formed during these reactions.
The mechanism of action for 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile primarily involves its interaction with the mGlu5 receptor. As a positive allosteric modulator, it enhances the receptor's response to glutamate without directly activating it. This modulation is crucial for regulating synaptic plasticity, which plays a vital role in learning and memory processes.
In preclinical studies, VU0364289 has demonstrated efficacy in reversing amphetamine-induced hyperlocomotion in animal models, suggesting its potential utility in addressing symptoms associated with psychostimulant use and related disorders .
The physical properties of 2-(4-(2-(benzyloxy)acetyl)piperazin-1-yl)benzonitrile include:
Chemical properties include its solubility in organic solvents and stability under controlled conditions. Its melting point, boiling point, and other thermodynamic properties have not been extensively documented but are essential for practical applications in laboratory settings .
VU0364289 is primarily utilized in scientific research focused on neuropharmacology. Its role as a positive allosteric modulator of the mGlu5 receptor positions it as a candidate for developing treatments for various psychiatric conditions, particularly schizophrenia. Research continues into its potential effects on cognitive functions and behavioral responses associated with glutamatergic signaling pathways.
Furthermore, studies are exploring its applications in understanding receptor dynamics and drug interactions within the central nervous system .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3